molecular formula C17H16ClN3O3 B2506033 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide CAS No. 2034351-23-8

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2506033
CAS No.: 2034351-23-8
M. Wt: 345.78
InChI Key: NDHWMZODEJZLAJ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide is a synthetic small molecule compound of significant interest in early-stage pharmacological research, particularly in the field of cancer immunotherapy. Its core research value is its potential to act as an immune checkpoint inhibitor, specifically targeting the PD-1/PD-L1 protein interaction pathway . The binding between PD-1, expressed on immune cells like T-cells, and PD-L1, expressed on tumor cells, is a critical mechanism that cancer cells exploit to suppress the immune system and evade destruction . Small molecule inhibitors designed to disrupt this interaction can potentially reverse this immunosuppression, thereby enabling T-cells to recognize and eliminate tumor cells effectively . This compound features a complex molecular structure that incorporates both a furan-2-yl-substituted pyrazole and a chlorinated methoxybenzamide, a scaffold frequently explored in the design of potential therapeutic agents . The structural motif shares characteristics with other investigated pyrazole and benzamide derivatives that have been studied for their antitumor and immunomodulatory activities in a research setting . Researchers are utilizing advanced techniques, such as computer-aided drug design (CADD) and virtual screening of compound libraries, to identify and optimize novel small-molecule inhibitors like this one, moving beyond traditional antibody-based therapies to seek alternatives with potentially improved tissue permeability . As a research tool, this compound is valuable for in vitro binding assays, functional cell-based assays to measure T-cell reactivation, and structure-activity relationship (SAR) studies aimed at developing new classes of PD-L1 inhibitors with novel scaffolds . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-23-16-5-4-13(18)9-14(16)17(22)19-6-7-21-11-12(10-20-21)15-3-2-8-24-15/h2-5,8-11H,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHWMZODEJZLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 5-Chloro-2-Methoxybenzoic Acid

This intermediate is commercially available or synthesized via:

  • Methoxylation of 5-Chlorosalicylic Acid :
    • Reacting 5-chlorosalicylic acid with dimethyl sulfate in alkaline conditions introduces the methoxy group.
    • Conditions : K₂CO₃, DMF, 60°C, 4 hours.
    • Yield : ~85% after recrystallization from ethanol.
  • Chlorination of 2-Methoxybenzoic Acid :
    • Electrophilic chlorination using Cl₂ in acetic acid at 40°C selectively substitutes the para position relative to the methoxy group.
    • Yield : 78–82%.

Conversion to Acid Chloride

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].
  • Procedure :
    • Suspend 5-chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane.
    • Add SOCl₂ (2.5 eq) dropwise under N₂ at 0°C.
    • Reflux for 3 hours, then evaporate excess reagent under vacuum.
  • Characterization :
    • IR: Loss of -OH stretch (~2500 cm⁻¹), appearance of C=O stretch at 1770 cm⁻¹.

Synthesis of 2-(4-(Furan-2-yl)-1H-Pyrazol-1-yl)ethylamine

Pyrazole Ring Formation

The 4-(furan-2-yl)-1H-pyrazole core is constructed via cyclocondensation:

  • Diketone Preparation :
    • React furan-2-carbaldehyde with acetylacetone in acidic conditions to form 3-(furan-2-yl)pentane-2,4-dione.
    • Catalyst : Piperidine, ethanol, reflux, 6 hours.
    • Yield : 70–75%.
  • Hydrazine Cyclization :
    • Treat the diketone with hydrazine hydrate (1.2 eq) in ethanol under reflux.
    • Mechanism : Nucleophilic attack followed by dehydration to form the pyrazole ring.
    • Regioselectivity : The furan’s electron-donating effect directs hydrazine attack to position 4.
    • Yield : 80–85%.

Ethylamine Side Chain Introduction

  • N-Alkylation of Pyrazole :
    • React 4-(furan-2-yl)-1H-pyrazole (1.0 eq) with 2-chloroethylamine hydrochloride (1.2 eq) in DMF.
    • Base : K₂CO₃ (3.0 eq), 80°C, 12 hours.
    • Workup : Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
    • Yield : 65–70%.

Amide Coupling Reaction

Reaction Conditions

  • Reagents :
    • 5-Chloro-2-methoxybenzoyl chloride (1.0 eq)
    • 2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethylamine (1.1 eq)
    • Base : Pyridine (3.0 eq) or Et₃N.
  • Solvent : Anhydrous THF or DCM, 0°C to room temperature, 6 hours.
  • Mechanism : Nucleophilic acyl substitution by the ethylamine’s primary amine.

Workup and Purification

  • Quench with ice-water, extract with DCM (3×50 mL).
  • Wash organic layer with 1M HCl, saturated NaHCO₃, and brine.
  • Dry over MgSO₄, concentrate, and purify via silica gel chromatography (gradient: 5–20% MeOH in DCM).
  • Crystallization : Recrystallize from ethanol/water (4:1) to afford white crystals.

Characterization Data

  • Melting Point : 145–148°C (lit.).
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.21 (s, 1H, pyrazole-H3), 7.89 (d, J=8.7 Hz, 1H, benzamide-H6), 7.45 (d, J=3.3 Hz, 1H, furan-H5), 6.95 (d, J=3.3 Hz, 1H, furan-H4), 6.58 (dd, J=8.7, 2.4 Hz, 1H, benzamide-H4), 4.35 (t, J=5.6 Hz, 2H, NCH₂), 3.87 (s, 3H, OCH₃), 3.72 (t, J=5.6 Hz, 2H, NHCH₂).
  • HRMS (ESI+) : m/z calcd for C₁₇H₁₆ClN₃O₃ [M+H]⁺: 345.0876; found: 345.0879.

Alternative Synthetic Pathways and Optimization

Microwave-Assisted Pyrazole Synthesis

  • Advantage : Reduces reaction time from hours to minutes.
  • Conditions : 150°C, 20 minutes, sealed vessel.
  • Yield Improvement : 85→92%.

Catalytic Amide Coupling

  • Reagents : HATU, DIPEA in DMF.
  • Benefits : Higher yields (78→88%) and milder conditions (0°C→rt).

Flow Chemistry for Acid Chloride Preparation

  • Setup : Continuous flow reactor with SOCl₂.
  • Efficiency : 95% conversion in 10 minutes.

Challenges and Troubleshooting

  • Regioselectivity in Pyrazole Formation :
    • Use bulky substituents or Lewis acids (e.g., ZnCl₂) to favor 4-(furan-2-yl) isomer.
  • Amine Oxidative Degradation :
    • Conduct reactions under inert atmosphere (N₂/Ar).
  • Low Amide Coupling Yields :
    • Activate amine as its hydrochloride salt or employ coupling agents like EDCI/HOBt.

Scalability and Industrial Considerations

  • Cost Analysis :

    Component Cost/kg (USD)
    5-Chloro-2-methoxybenzoic acid 120
    Furan-2-carbaldehyde 90
    Hydrazine hydrate 45
    SOCl₂ 25
  • Waste Management :

    • Neutralize SOCl₂ with NaOH solution before disposal.
    • Recover DMF via distillation.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing pyrazole and furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including colon and breast cancer cells. The specific structure of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide may enhance its efficacy due to its unique substituents, which can interact with biological targets involved in cancer progression .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the furan ring in the structure is believed to contribute to this activity by enhancing membrane permeability or disrupting metabolic processes in bacteria .

Case Studies

  • Anticancer Efficacy
    A study published in the West African Journal of Medicine highlighted the synthesis and characterization of pyrazole derivatives, including those similar to 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide. The researchers found that these compounds exhibited potent cytotoxic effects against human cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Activity
    In another investigation, researchers assessed the antimicrobial potential of various pyrazole derivatives. The study found that compounds with similar structures to 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Biological Relevance/Activity Reference
5-Chloro-N-(2-(4-(Furan-2-yl)-1H-Pyrazol-1-yl)ethyl)-2-Methoxybenzamide (Target Compound) Benzamide + pyrazole-furan Chlorine (C5), methoxy (C2), furan-2-yl (pyrazole C4) Not explicitly stated; structural analog of antidiabetic agents N/A
Glibenclamide (5-Chloro-N-[2-[4-[[(Cyclohexylamino)carbonyl]sulfamoyl]phenyl]ethyl]-2-Methoxybenzamide) Benzamide + sulfonylurea Chlorine (C5), methoxy (C2), sulfonylurea (ethyl linker) Antidiabetic (ATP-sensitive K+ channel inhibitor)
Nitazoxanide Derivatives (e.g., N-(5-Chloro-1,3-thiazol-2-yl)-2,4-Difluorobenzamide) Benzamide + thiazole Chlorine (thiazole C5), fluorine (benzamide C2, C4) Antiparasitic (PFOR enzyme inhibition)
5-Chloro-N-(4-Cyano-1-Aryl-1H-Pyrazol-5-yl)-1-Aryl-3-Methyl-1H-Pyrazole-4-Carboxamide (3a–3e) Pyrazole-carboxamide Chlorine (C5), cyano (C4), aryl groups (phenyl, 4-chlorophenyl, 4-fluorophenyl) Synthetic intermediates; potential kinase inhibitors
2-Chloro-6-Fluoro-N-(1-(4-(4-Methoxyphenyl)Thiazol-2-yl)-3-Methyl-1H-Pyrazol-5-yl)Benzamide Benzamide + thiazole-pyrazole Chlorine (C2), fluorine (C6), methoxy (thiazole C4) Not explicitly stated; structural diversity study

Key Research Findings

Substituent Effects : Chlorine at the benzamide C5 position is conserved across analogs (e.g., glibenclamide, 3a–3e) for enhanced lipophilicity and target engagement .

Heterocyclic Moieties : Pyrazole and thiazole rings improve metabolic stability compared to furan, which may undergo oxidative degradation .

Synthetic Accessibility : EDCI/HOBt coupling is robust for carboxamide formation but requires careful purification (e.g., preparative TLC) to isolate regioisomers .

Biological Activity

5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide is a novel compound that combines several pharmacologically significant moieties, including furan, pyrazole, and methoxybenzamide structures. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects.

PropertyValue
Common Name 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide
CAS Number 2034351-23-8
Molecular Formula C17H16ClN3O3
Molecular Weight 345.8 g/mol

The biological activity of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and cancer progression .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The pyrazole nucleus has been associated with a broad spectrum of biological activities, including anti-cancer effects against various cell lines. For instance, compounds similar to 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide have shown significant cytotoxicity against lung cancer (A549) and liver cancer (HepG2) cell lines .

Anti-inflammatory Activity

The compound’s anti-inflammatory properties are linked to its ability to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation. In vitro studies have demonstrated that derivatives of pyrazole exhibit potent inhibition of COX-2 with selectivity indices indicating their potential as effective anti-inflammatory agents .

In Vitro Studies

In vitro assays have been conducted to assess the efficacy of 5-chloro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide against various biological targets:

  • COX Inhibition : The compound exhibited IC50 values comparable to well-known COX inhibitors, suggesting strong potential as a therapeutic agent for inflammatory diseases.
    CompoundIC50 (µM) COX-1IC50 (µM) COX-2
    5-chloro...4.6550.781
  • Cytotoxicity Assays : Studies on A549 and HepG2 cell lines revealed that the compound effectively reduced cell viability at concentrations as low as 10 µM, indicating significant anticancer activity.

Structure–Activity Relationship (SAR)

Research has indicated that modifications in the structural components of pyrazole derivatives can significantly impact their biological activity. The presence of the furan ring and methoxy group enhances lipophilicity and binding affinity to target enzymes, thus improving their pharmacological profiles .

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